2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide
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Overview
Description
The compound “2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide” is a chemical compound with a molecular formula of C11H9ClN2O2 . It is utilized in diverse scientific research for its unique properties.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Evren et al. (2019) developed novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with some mercapto derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered oxazole ring with a methyl group at the 5th position, a nitro group at the 5th position of the benzene ring, and a chloro group at the 2nd position of the benzene ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions. For example, 2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]aniline has been used in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 236.654 Da . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide, though not directly mentioned, finds relevance in discussions of synthetic methodologies and chemical properties of closely related compounds. For instance, the synthesis and evaluation of hypoxic-selective antitumor agents involve the manipulation of nitrobenzamide derivatives, highlighting the importance of such compounds in developing targeted cancer therapies. These synthetic approaches are crucial for understanding the reactivity and potential applications of this compound in medicinal chemistry and drug design (Palmer et al., 1996).
Crystal Engineering and Material Science
In crystal engineering, the study of hydrogen and halogen bonds using derivatives of nitrobenzamide illustrates the compound's potential in designing novel crystal structures. Such research can pave the way for new materials with specific properties, such as enhanced stability or unique molecular architectures (Saha, Nangia, & Jaskólski, 2005).
Environmental Science and Photocatalytic Applications
The photocatalytic degradation studies involving propyzamide, a structurally similar compound, highlight the potential of this compound in environmental applications. Such studies are essential for developing methods to degrade persistent organic pollutants using photocatalysis, thereby contributing to environmental remediation efforts (Torimoto et al., 1996).
Electrochemical Analysis and Biological Interactions
Research on the electrochemical behaviors of benzoxazole compounds, which share a functional relationship with this compound, underscores the compound's potential in analytical chemistry and biological studies. Such investigations can provide insights into the redox properties and biological interactions of nitrobenzamide derivatives, facilitating their application in biochemical assays and drug discovery processes (Zeybek et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c1-6-4-10(14-19-6)13-11(16)8-5-7(15(17)18)2-3-9(8)12/h2-5H,1H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMZREGGPLYTCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30351254 |
Source
|
Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
313223-89-1 |
Source
|
Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30351254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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